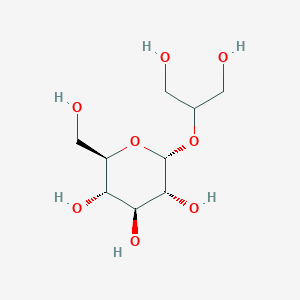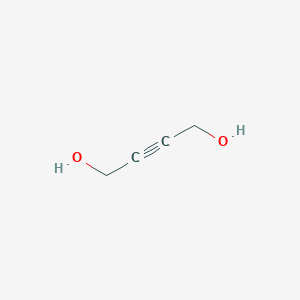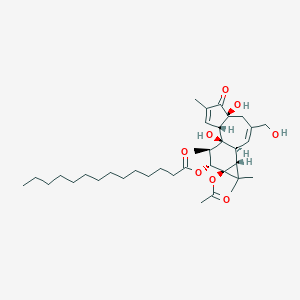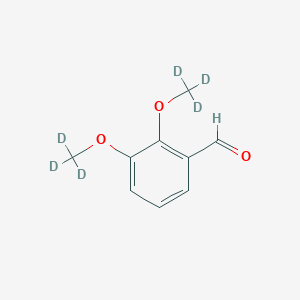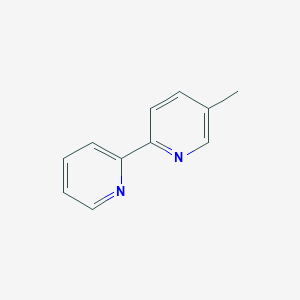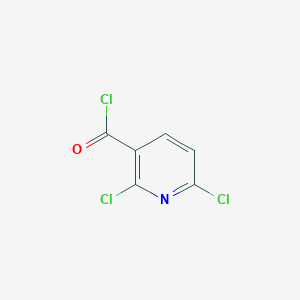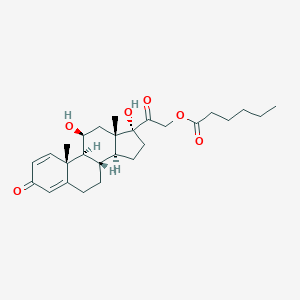![molecular formula C11H13NO3 B031995 N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide CAS No. 6597-75-7](/img/structure/B31995.png)
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to N-[4-(Oxiran-2-ylmethoxy)phenyl]acetamide often involves multi-step chemical reactions. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018). This example highlights the complexity and precision required in the synthesis of such acetamide derivatives.
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using a variety of spectroscopic and crystallographic techniques. For instance, the crystal structure of a similar compound was determined using X-ray crystallography, revealing it crystallizes in the orthorhombic system with specific unit cell parameters, exhibiting intermolecular hydrogen bonds (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical properties of compounds like N-[4-(Oxiran-2-ylmethoxy)phenyl]acetamide are often characterized by their reactivity towards various chemical reagents. The chemical behavior can be influenced by the presence of the oxirane ring and the acetamide group, leading to reactions such as ring-opening, nucleophilic substitution, and more.
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceuticals. For example, the physical properties of related compounds were analyzed through their crystalline structure, which impacts their solubility and stability (Obreza & Perdih, 2012).
Chemical Properties Analysis
Chemical properties analysis often involves studying the compound's reactivity, stability under different conditions, and interactions with other chemical entities. This analysis is crucial for understanding the potential applications and limitations of the compound in various fields.
For further detailed study on similar compounds and their characteristics, the following references provide a wealth of information:
- (Sharma et al., 2018) for synthesis and molecular docking analysis.
- (Obreza & Perdih, 2012) for crystal structures and analysis.
Aplicaciones Científicas De Investigación
Synthesis Tool for α-Hydroxy Acids and Derivatives : It serves as a useful tool for preparing α-hydroxy acids and their derivatives, as described in the study "A facile one-pot synthesis of α-hydroxy acids and their derivatives" (Florac et al., 1991).
Antimicrobial Agent in the Plastic Industry : This compound has been used as an antimicrobial agent in the plastic industry, effectively killing E. coli serotype O145 and S. epidermidis. This application is detailed in "Synthesis of some bioactive compounds and its application as antimicrobial agents for Plastic industry" (Zaiton et al., 2018).
Synthesis of Atenolol Impurities : It is used in the synthesis of Atenolol impurities, as discussed in "Synthesis of Atenolol Impurities" (Pai & Patil, 2012).
Potential in Toxicity Assessment and Tumor Inhibition : N-4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide has shown moderate inhibitory effects in assays and potential for toxicity assessment, tumor inhibition, and antioxidant potential. This is detailed in "COMPUTATIONAL AND PHARMACOLOGICAL EVALUATION OF HETEROCYCLIC 1,3,4-OXADIAZOLE AND PYRAZOLES NOVEL DERIVATIVES FOR TOXICITY ASSESSMENT, TUMOUR INHIBITION, ANTIOXIDANT, ANALGESIC AND ANTI-INFLAMMATORY ACTIONS" (Faheem, 2018).
Applications in Neurotoxicity and Redox Profile Evaluation : N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide has potential applications in neurotoxicity and redox profile evaluation, as described in "A Competition between Hydrogen, Stacking, and Halogen Bonding in N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide: Structure, Hirshfeld Surface Analysis, 3D Energy Framework Approach, and DFT Calculation" (Gouda et al., 2022).
Antibacterial Applications : Derivatives of N-[2-(4-(oxiran-2-ylmethoxy)phenyl]acetamide exhibit selective high inhibitory effects against Aspergillus niger and Staphylococcus aureus, as reported in "Microwave-assisted synthesis, structural elucidation and biological assessment of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives" (Ghazzali et al., 2012).
Anti-Arthritic Properties : N-(2-hydroxy phenyl) acetamide has shown promising anti-arthritic properties and effectively retards body weight and paw edema volume in adjuvant-induced arthritis rats. This is detailed in "N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats" (Jawed et al., 2010).
Anticancer Activity : N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have shown considerable anticancer activity against some cancer cell lines, as reported in "Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings" (Yurttaş et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-9-2-4-10(5-3-9)14-6-11-7-15-11/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAKYHCGYGLHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384024 | |
| Record name | N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide | |
CAS RN |
6597-75-7 | |
| Record name | N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



